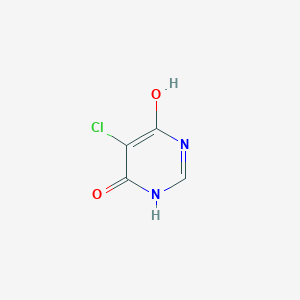

5-Chloropyrimidine-4,6-diol

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1193-56-2 |

|---|---|

Formule moléculaire |

C4H3ClN2O2 |

Poids moléculaire |

146.53 g/mol |

Nom IUPAC |

5-chloro-1H-pyrimidine-4,6-dione |

InChI |

InChI=1S/C4H3ClN2O2/c5-2-3(8)6-1-7-4(2)9/h1-2H,(H,6,7,8,9) |

Clé InChI |

WWXOASYAWAXCPN-UHFFFAOYSA-N |

SMILES |

C1=NC(=C(C(=O)N1)Cl)O |

SMILES canonique |

C1=NC(=O)C(C(=O)N1)Cl |

Autres numéros CAS |

1193-56-2 |

Origine du produit |

United States |

Synthetic Methodologies for 5 Chloropyrimidine 4,6 Diol

Established Multi-Step Synthetic Pathways to 5-Chloropyrimidine-4,6-diol from Precursors

The construction of the this compound core typically relies on the classical Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.net This approach allows for the formation of the pyrimidine (B1678525) ring system with substituents determined by the choice of starting materials.

Utilization of Methyl 2-(4-Bromophenyl)acetate and Malonate Derivatives

A primary and well-established route to pyrimidine-4,6-diols involves the condensation of a substituted malonic ester with a suitable amidine or formamide (B127407) equivalent. For the synthesis of the 5-chloro derivative, diethyl chloromalonate is the key precursor. The reaction proceeds by reacting diethyl chloromalonate with formamide in the presence of a strong base, typically an alkali metal alkoxide like sodium ethoxide. The alkoxide facilitates the cyclization to form the pyrimidine ring. The reaction mixture is generally heated and subsequently acidified to yield the target this compound. This method is analogous to the synthesis of the related compound 4,6-dihydroxy-5-fluoropyrimidine, where ethyl fluoromalonate is used as the starting material. google.com

While the specific use of Methyl 2-(4-Bromophenyl)acetate as a direct precursor for this compound is not prominently detailed in general synthesis literature, the core strategy remains centered on the use of malonate derivatives. The fundamental reaction is the base-catalyzed cyclocondensation of a malonic ester with a compound containing an N-C-N fragment, like formamidine (B1211174) or urea (B33335).

Alternative Precursor Synthesis Routes to the Pyrimidine Scaffold

Alternative pathways to the pyrimidine scaffold often involve modifications of the classical Pinner synthesis or employ different starting materials. One such strategy involves the initial synthesis of a related pyrimidine derivative, which is then chemically modified. For instance, a 5-unsubstituted pyrimidine-4,6-diol can be synthesized and subsequently chlorinated at the 5-position.

Another approach involves building the pyrimidine ring from different precursors. For example, a three-component reaction catalyzed by zinc chloride can yield 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org While not a direct route to the target diol, this demonstrates the versatility of multicomponent reactions in creating substituted pyrimidine cores that could potentially be converted to this compound through subsequent hydroxylation and chlorination steps.

Furthermore, pyrimidine-4,6-diols can be accessed through the hydrolysis of 4,6-dichloropyrimidines. The hydroxyl groups can be introduced by treating the corresponding chloro-substituted pyrimidine with a base. slideshare.net Therefore, a synthetic route could involve the initial synthesis of a 4,6-dichloro-5-substituted pyrimidine, followed by selective hydrolysis.

Direct Synthesis Approaches and Single-Step Methodologies

Direct or single-step methodologies for the synthesis of substituted pyrimidines are continuously being developed to improve efficiency and reduce waste. These often involve multicomponent reactions where several starting materials are combined in a single pot to form the final product.

For instance, a method for synthesizing 4-arylpyrimidines involves the activation of acetophenone-formamide conjugates. organic-chemistry.org Another approach uses an iron(II)-complex to catalyze the reaction of ketones, aldehydes, or esters with amidines to provide various pyrimidine derivatives. organic-chemistry.org While these methods provide direct access to the pyrimidine core, their specific application to produce this compound would require the use of appropriately substituted starting materials, such as a chlorinated ketone or ester, and subsequent control over the functional groups at the 4 and 6 positions. Solvent-free synthesis using ball milling techniques has also been reported for various pyrimidine derivatives, offering a greener alternative to traditional solvent-based methods. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of pyrimidine synthesis is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and catalyst is crucial for maximizing yield and purity.

Solvent Effects and Temperature Regimes

The choice of solvent can significantly influence the outcome of pyrimidine synthesis. Polar aprotic solvents like DMF are often used, particularly in reactions involving salts like potassium carbonate. orientjchem.org However, studies have shown that mixed solvent systems, such as a water and ethanol (B145695) mixture, can sometimes improve yields. researchgate.net In some cases, solvent-free conditions, often assisted by microwave or ultrasonic irradiation, have proven to be highly effective and environmentally friendly. researchgate.net

Temperature is another critical factor. Many condensation reactions for pyrimidine synthesis require heating or reflux to proceed at a reasonable rate. orientjchem.org For example, the chlorination of a pyrimidine-diol precursor using phosphorus oxychloride (POCl₃) is typically carried out at reflux temperature, often for several hours, to ensure complete conversion. google.comumich.edu Conversely, certain steps, like the formation of unstable Pinner salts, may require low temperatures to prevent decomposition. wikipedia.org

Below is an interactive table summarizing the general effect of solvents on pyrimidine synthesis yields based on common observations in the literature.

| Solvent Type | Examples | General Effect on Yield | Notes |

| Polar Aprotic | DMF, DCM, THF, CH₃CN | Variable, often moderate to low yields reported in some studies. researchgate.net | Commonly used due to good solubility of reactants. |

| Polar Protic | Ethanol, Methanol (B129727), Water | Can be effective, especially in mixed solvent systems. researchgate.net | Green chemistry approaches often favor these solvents. |

| Mixed Solvents | H₂O/EtOH | Can significantly improve yields compared to single solvents. researchgate.net | The ratio of the solvents is a key optimization parameter. |

| Solvent-Free | Ball Milling, Microwave | Often leads to high yields and shorter reaction times. acs.orgresearchgate.net | Considered an environmentally friendly "green" approach. |

Catalyst Selection and Loading

Both acid and base catalysis are fundamental to the Pinner pyrimidine synthesis and its variations. slideshare.net Strong bases like sodium ethoxide are used to deprotonate the malonic ester, initiating the condensation. google.com Acids can be used to catalyze the cyclization and dehydration steps. youtube.com

In modern synthesis, a wide range of catalysts are employed to improve reaction efficiency and selectivity. Transition metal catalysts, such as those based on iron(II), can promote the formation of pyrimidines from various starting materials. researchgate.net Lewis acids like zinc chloride (ZnCl₂) have been shown to effectively catalyze three-component coupling reactions to form substituted pyrimidines. organic-chemistry.org The development of recyclable catalysts, such as modified zinc oxide nanoparticles or β-cyclodextrin, is also a key area of research, aligning with the principles of green chemistry. acs.orgmdpi.com

The catalyst loading is a critical parameter to optimize. Sufficient catalyst is needed to ensure a high reaction rate, but excessive amounts can lead to side reactions or complicate purification. The optimal loading is determined experimentally for each specific reaction.

The table below outlines various catalysts used in the synthesis of pyrimidine derivatives.

| Catalyst Type | Example | Reaction Type | Advantage |

| Base | Sodium Ethoxide | Cyclocondensation google.com | Effective for classical Pinner synthesis. |

| Acid | HCl, TFA | Cyclization/Dehydration organic-chemistry.orgyoutube.com | Promotes formation of the aromatic ring. |

| Lewis Acid | ZnCl₂ | Multi-component coupling organic-chemistry.org | Enables single-step synthesis from simple precursors. |

| Transition Metal | Iron(II)-complex | Multi-component reaction organic-chemistry.org | Broad functional group tolerance. |

| "Green" Catalyst | β-Cyclodextrin | Multi-component reaction in water mdpi.com | Recyclable, non-toxic, and economically viable. |

| Nanoparticle | Modified ZnO | Solvent-free multi-component synthesis acs.org | High efficiency, recyclable, and suitable for large scale. |

Comparative Analysis of Synthetic Strategies: Efficiency, Scalability, and Sustainability

The synthesis of this compound can be approached through several methodologies, with the most common being the condensation of a chloromalonic acid derivative with a suitable nitrogen source. This section provides a comparative analysis of these strategies, focusing on their efficiency, scalability, and sustainability.

A prevalent method involves the reaction of a chloromalonic ester, such as diethyl chloromalonate, with formamide in the presence of a base. This one-pot reaction proceeds through the formation of an intermediate which then undergoes cyclization to form the pyrimidine ring.

Table 1: Comparison of and Related Analogues

| Method | Starting Materials | Reagents & Conditions | Yield (%) | Scale | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|---|

| Condensation with Formamide | Diethyl chloromalonate, Formamide | Sodium methoxide (B1231860), Reflux | ~70-80% | Laboratory to Pilot | Readily available starting materials, One-pot reaction | Use of strong base, Requires anhydrous conditions |

| Condensation with Urea | Chloromalonic acid, Urea | Phosphorus oxychloride, Heat | Variable | Laboratory | Direct use of carboxylic acid | Harsh reagents, Potential for side reactions |

| Microwave-Assisted Synthesis | Diethyl chloromalonate, Formamide | Solid support (e.g., Alumina), Microwave irradiation | Often >85% | Laboratory | Reduced reaction times, Improved yields, Energy efficient | Specialized equipment required, Scalability can be a challenge |

Efficiency

In terms of chemical yield, the condensation of diethyl chloromalonate with formamide using a strong base like sodium methoxide generally provides good to high yields, often in the range of 70-80%. Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient alternative, frequently leading to shorter reaction times and improved yields, sometimes exceeding 85%. The efficiency of the urea-based condensation can be more variable and is highly dependent on the reaction conditions and the specific chloromalonic acid derivative used.

Scalability

The traditional condensation reaction using formamide is scalable from the laboratory to pilot plant scale. The primary challenges in scaling up this process include the handling of large quantities of sodium methoxide, which is highly reactive, and ensuring efficient heat transfer and mixing in large reactors. The scalability of microwave-assisted synthesis is an area of active development, with continuous-flow microwave reactors showing promise for larger-scale production. However, batch microwave synthesis is often limited to smaller scales.

Sustainability

From a sustainability perspective, there are several factors to consider. The use of strong bases like sodium methoxide and solvents such as methanol in the traditional method raises environmental and safety concerns. Efforts to develop greener alternatives are ongoing.

Microwave-assisted synthesis is inherently more sustainable in terms of energy consumption and often allows for solvent-free reactions or the use of more environmentally benign solvents. The reduction in reaction time also contributes to a lower energy footprint.

The use of phosphorus oxychloride in the urea-based method is a significant drawback from a sustainability standpoint due to its corrosive and hazardous nature.

Table 2: Sustainability Profile of Synthetic Strategies

| Method | Green Chemistry Principles Adhered To | Environmental Concerns |

|---|---|---|

| Condensation with Formamide | Atom Economy (in the cyclization step) | Use of hazardous reagents (sodium methoxide), Volatile organic solvents |

| Condensation with Urea | - | Use of highly corrosive and hazardous phosphorus oxychloride |

| Microwave-Assisted Synthesis | Energy efficiency, Reduced reaction time, Potential for solvent-free conditions | Initial investment in specialized equipment |

Derivatization Strategies and Complex Synthetic Transformations of 5 Chloropyrimidine 4,6 Diol

Halogenation and Dihalogenation Reactions on the Pyrimidine (B1678525) Core

The hydroxyl groups of 5-Chloropyrimidine-4,6-diol can be readily converted to halogens, most commonly chlorine atoms, to produce a highly reactive intermediate, 5-chloro-4,6-dichloropyrimidine. This transformation is typically achieved by treatment with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine such as N,N-dimethylaniline. patsnap.comgoogle.com The function of phosphorus oxychloride is to convert the hydroxy substituents into chloro substituents, thereby activating the C-4 and C-6 positions for subsequent nucleophilic substitution reactions. google.com The resulting 5-chloro-4,6-dichloropyrimidine is a versatile precursor for the introduction of various functional groups onto the pyrimidine ring. The general scheme for this dihalogenation is presented below.

Table 1: Halogenation of Pyrimidine-4,6-diol Derivatives

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | Reflux, 8h | 2,4-Diamino-6-chloropyrimidine | - | google.com |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 97°C, 17h | 2,4-Diamino-6-chloropyrimidine | 85% | mdpi.com |

| 4,6-dihydroxypyrimidine derivative | POCl₃, PCl₃, trialkylamine | - | 4,6-dichloropyrimidine (B16783) derivative | Good | google.com |

Nucleophilic Substitution Reactions at the Pyrimidine C-4 and C-6 Positions

The chlorine atoms at the C-4 and C-6 positions of 5-chloro-4,6-dichloropyrimidine are highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups.

The chloro groups can be displaced by oxygen nucleophiles, such as alkoxides and phenoxides, to form the corresponding ethers. For example, treatment of 4,6-dichloropyrimidines with sodium methoxide (B1231860) can lead to the formation of dimethoxy-pyrimidine derivatives. rsc.org Similarly, reaction with sodium phenoxide results in the formation of phenoxy-substituted pyrimidines. rsc.org These reactions typically proceed under basic conditions and provide a straightforward method for introducing alkoxy and aryloxy moieties at the C-4 and C-6 positions.

Amination of 4,6-dichloropyrimidines is a widely used strategy to synthesize various nitrogen-containing derivatives. beilstein-journals.org Reactions with primary and secondary amines can lead to mono- or di-substituted products, depending on the reaction conditions and the stoichiometry of the amine. For instance, the reaction of 4,6-dichloropyrimidine with a variety of diamines in the presence of cesium carbonate has been shown to yield N,N′-bis(6-chloropyrimidin-4-yl) derivatives. researchgate.net Palladium-catalyzed amination has also been employed to achieve the introduction of a second amino substituent in 4-amino-6-chloropyrimidine. mdpi.com The reactivity of the chloro groups allows for the sequential and regioselective introduction of different amines, further diversifying the accessible chemical space.

Table 2: Amination Reactions of Dichloropyrimidine Derivatives

| Starting Material | Amine | Catalyst/Base | Solvent | Product | Yield | Reference |

| 4,6-Dichloropyrimidine | Diamines | Cs₂CO₃ | Dioxane | N,N′-bis(6-chloropyrimidin-4-yl) derivatives | Quantitative | researchgate.net |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃ | DMF | Monoaminated products | 60-99% | mdpi.com |

| 4-Amino-6-chloropyrimidine | Adamantane-containing amines | Pd(0)/DavePhos | - | Diaminated products | 40-46% | mdpi.com |

| 5-Chloro-2,4,6-trifluoropyrimidine | Various amines | DIPEA | Acetonitrile | Monoaminated products | - | researchgate.net |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds at the C-4 and C-6 positions of dichloropyrimidines. mdpi.comwikipedia.org These reactions typically involve the coupling of the dichloropyrimidine with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. researchgate.net This methodology allows for the introduction of various aryl and heteroaryl substituents, leading to the synthesis of complex biaryl structures. The choice of catalyst, ligand, base, and solvent can influence the reaction outcome and yield. mdpi.com For example, the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully demonstrated using Pd(PPh₃)₄ as the catalyst. mdpi.comresearchgate.net

Table 3: Suzuki-Miyaura Cross-Coupling of Dichloropyrimidine Derivatives

| Starting Material | Boronic Acid | Catalyst/Base | Solvent | Product | Yield | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | mdpi.comresearchgate.net |

| 2,4-Dichloropyrimidines | Aryl and heteroaryl boronic acids | - | - | Diarylpyrimidines | - | researchgate.net |

Annulation Reactions Leading to Fused Pyrimidine Systems

Annulation reactions utilizing this compound or its derivatives are a powerful strategy for constructing bicyclic and polycyclic heterocyclic systems. These fused pyrimidines are privileged scaffolds in medicinal chemistry due to their structural resemblance to endogenous purines, which allows them to interact with a wide range of biological targets. The pyrimidine ring serves as a pre-built structural element onto which a second ring is fused, leading to diverse and complex molecular architectures.

Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

The pyrido[2,3-d]pyrimidine framework is a key structural motif found in numerous biologically active compounds, including kinase inhibitors and antifolates. The synthesis of these fused systems often involves the construction of a pyridine (B92270) ring onto a pre-existing pyrimidine core. Starting from appropriately functionalized pyrimidines, cyclization reactions can be induced to form the desired bicyclic structure. For instance, a common strategy involves the reaction of a 5-aminopyrimidine (B1217817) derivative with a three-carbon electrophilic synthon, or the cyclization of a pyrimidine bearing a suitable side chain at the C-5 position. These methods provide access to a wide array of substituted pyrido[2,3-d]pyrimidines, which are of significant interest in drug discovery.

Construction of Triazolo[4,5-d]pyrimidine Frameworks

The triazolo[4,5-d]pyrimidine core, also known as 8-azapurine (B62227), is another important heterocyclic system with diverse pharmacological applications. The construction of this framework from a pyrimidine precursor typically involves the formation of a triazole ring fused to the pyrimidine. A common synthetic route starts with a 4,5-diaminopyrimidine (B145471), which can be derived from a 5-nitropyrimidine (B80762) precursor. Diazotization of one amino group followed by intramolecular cyclization onto the adjacent amino group yields the triazole ring. Alternatively, reaction of a 4,5-diaminopyrimidine with nitrous acid or other nitrosating agents can directly afford the triazolo[4,5-d]pyrimidine system. Derivatives of this scaffold have been investigated as inhibitors for various enzymes, including lysine-specific demethylase 1 (LSD1). libretexts.org

Formation of Pyrazolo[3,4-d]pyrimidine and Related Architectures

Pyrazolo[3,4-d]pyrimidines are isomers of purines and are recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. nih.govwikipedia.org The synthesis of this framework often begins with a substituted pyrazole (B372694) ring that is subsequently cyclized to form the pyrimidine portion. wikipedia.org Conversely, a pyrimidine starting material can be used to construct the fused pyrazole ring. For example, a pyrimidine with suitable functional groups at the C-4 and C-5 positions, such as a hydrazine (B178648) and a carbonyl or its equivalent, can undergo intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidine core. These synthetic strategies have enabled the development of a large number of derivatives for biological evaluation. nih.govyoutube.com

Derivatization Towards Pyrimidine Nucleoside and Carbanucleoside Analogues

Pyrimidine nucleoside analogues are a critical class of compounds in antiviral and anticancer therapy. This compound can serve as a precursor for the synthesis of such analogues. The core strategy involves coupling the pyrimidine base to a sugar moiety (for nucleosides) or a carbocyclic ring (for carbanucleosides).

The synthesis of pyrimidine nucleosides is typically achieved through a glycosylation reaction. The pyrimidine base is first silylated, often using reagents like hexamethyldisilazane (B44280) (HMDS), to enhance its solubility and nucleophilicity. The silylated base is then coupled with an activated sugar derivative, such as a 1-O-acetylated or 1-chlorinated pentose, in a process known as the Vorbrüggen glycosylation. This reaction is usually promoted by a Lewis acid catalyst. Subsequent deprotection of the sugar's hydroxyl groups yields the final nucleoside analogue.

Carbanucleoside analogues , where the furanose oxygen of the sugar ring is replaced by a methylene (B1212753) group, offer increased metabolic stability. Their synthesis involves coupling the pyrimidine base with a functionalized carbocycle. For example, a cyclobutane (B1203170) or cyclopentane (B165970) ring bearing a leaving group can be coupled with the pyrimidine base under basic conditions or via palladium-catalyzed reactions to form the crucial C-N bond. These synthetic approaches allow for the creation of novel nucleoside and carbanucleoside libraries for biological screening.

Medicinal Chemistry and Pharmacological Applications of 5 Chloropyrimidine 4,6 Diol Derivatives

Endothelin Receptor Antagonists Derived from Pyrimidine (B1678525) Scaffolds

The endothelin (ET) system, particularly the potent vasoconstrictor peptide endothelin-1 (B181129) (ET-1) and its receptors (ETA and ETB), plays a crucial role in vascular tone regulation. nih.gov Overactivation of this system is implicated in pathologies like pulmonary arterial hypertension (PAH). nih.gov Pyrimidine derivatives have been instrumental in developing antagonists to block this signaling pathway. nih.govresearchgate.net

The development of non-peptide, orally active endothelin receptor antagonists (ERAs) marked a significant advancement in treating ET-1-mediated diseases. A key strategy involved screening chemical libraries, which led to the identification of pyrimidinyl sulfonamides as weak inhibitors of ET-1 binding. researchgate.net This discovery served as a starting point for rational drug design and structural modification.

The synthesis of these complex molecules often begins with core pyrimidine building blocks, such as dichloropyrimidines, which can be derived from pyrimidine-diol precursors. acs.org For example, the synthesis of sulfamide-based ERAs involves reacting a dichloro-pyrimidine building block with a sulfamide (B24259) potassium salt to yield a monochloro-pyrimidine intermediate. acs.org Subsequently, an ethylene-glycol side chain is introduced to complete the antagonist structure. acs.org This modular synthesis approach allows for systematic exploration of the structure-activity relationship (SAR) by modifying different parts of the molecule, such as the substituents on the core pyrimidine or the nature of the sulfonamide or sulfamide group. acs.org The design of macitentan (B1675890), for instance, was inspired by the structure of earlier compounds and involved introducing an additional pyrimidine ring to the ethylene (B1197577) glycol moiety, which was found to significantly improve affinity for both ETA and ETB receptors. acs.org

The efficacy of pyrimidine-derived ERAs is quantified through in vitro binding assays that measure their affinity for ETA and ETB receptors, typically expressed as IC50 values (the concentration of the antagonist required to inhibit 50% of ET-1 binding). Structure-activity relationship studies have revealed key structural features that govern potency and selectivity.

For example, in one series of sulfamide derivatives, modifying the substituent on the phenyl ring attached to the core pyrimidine demonstrated significant effects on receptor affinity. acs.org Introducing a bromine atom to the para position of the phenyl ring (as in compound 57 ) improved affinity for both receptors compared to an unsubstituted ring. acs.org The nature of the group attached to the sulfamide moiety also influences potency; replacing a bulky phenylethane sulfonamide with a smaller ethane (B1197151) sulfonamide resulted in a compound that was almost as potent. acs.org

Some pyrimidine-based antagonists, like ambrisentan, are highly selective for the ETA receptor, which is theorized to prevent vasoconstriction and cellular proliferation mediated by ETA while preserving the vasodilator functions of the ETB receptor. nih.gov Others, such as bosentan (B193191) and macitentan, are dual ETA/ETB antagonists. nih.gov

In Vitro Receptor Binding Affinity of Pyrimidine-Based Endothelin Receptor Antagonists

| Compound | Modification | ETA IC50 (nM) | ETB IC50 (nM) |

|---|---|---|---|

| 54 | Unsubstituted phenyl ring | 1.8 | 3000 |

| 55 | para-Methylphenyl group | 0.4 | 180 |

| 56 | para-Chlorophenyl group | 0.4 | 260 |

| 57 | para-Bromophenyl group | 0.3 | 140 |

| 35 | Ethane sulfonamide side chain | 0.8 | 420 |

| 38 | Propyl sulfamide side chain | 0.5 | 15 |

Preclinical studies in various animal and cellular models have been crucial in validating the therapeutic potential of pyrimidine-derived ERAs. These antagonists have shown promising effects in models of pulmonary hypertension, cancer, and renal disease. nih.govnih.gov For instance, in rodent models, blocking the endothelin system has been effective in treating renal failure. nih.gov

In the context of cancer, ET-1 is known to be a mitogenic and anti-apoptotic peptide that contributes to tumor development and progression. nih.gov Preclinical studies have shown that ERAs can inhibit these effects. For example, the ETA antagonist zibotentan (B1684529) was found to significantly reduce ET-1-stimulated growth of colorectal cancer cells and fibroblasts in vitro. researchgate.net Similarly, macitentan has demonstrated antitumor effects in experimental models of ovarian tumors when used in combination with other drugs. nih.gov These studies underscore the potential of pyrimidine-based ERAs to interfere with disease processes beyond their primary cardiovascular applications. nih.govnih.gov

Antiplatelet Agents and Thrombosis Research

The pyrimidine core is also central to the development of antiplatelet therapies aimed at preventing thrombosis in cardiovascular diseases. nih.govnih.gov Derivatives of 1,2,3-triazolo[4,5-d]pyrimidine, a fused pyrimidine ring system also known as 8-azapurine (B62227), have yielded highly effective agents that modulate platelet function. nih.govuliege.be

Ticagrelor (B1683153) is a prominent antiplatelet drug belonging to the 1,2,3-triazolo[4,5-d]pyrimidine class that reversibly inhibits the P2Y12 receptor. uliege.be Research in this area has focused on synthesizing analogues of ticagrelor to explore structure-activity relationships and potentially improve upon its pharmacological profile. researchgate.netbohrium.com

The synthesis of these analogues often employs a convergent approach, starting with commercially available materials like 4,6-dichloropyrimidine (B16783). nih.gov This precursor undergoes a series of reactions including nucleophilic substitution, diazotization, and amination to construct the core 8-azapurine scaffold. nih.gov Further modifications, such as the introduction of a hydrazone moiety at the N6 position, have been explored. This particular modification led to a series of compounds with improved antiplatelet aggregation activities compared to the parent amino derivatives. nih.gov One compound, IIh , emerged as the most active in an in vitro assay, with an IC50 value approximately four times better than that of ticagrelor. nih.gov This highlights how strategic modifications to the pyrimidine-derived scaffold can lead to the discovery of novel and more potent antiplatelet agents. nih.govnih.gov

In Vitro Antiplatelet Activity of Ticagrelor Analogues

| Compound | Structural Class | ADP-Induced Platelet Aggregation IC50 (μM) |

|---|---|---|

| Ticagrelor | Reference | 0.74 |

| IIe | N6 Hydrazone Derivative | 0.25 |

| IIf | N6 Hydrazone Derivative | 0.27 |

| IIh | N6 Hydrazone Derivative | 0.20 |

| IIi | N6 Hydrazone Derivative | 0.23 |

Platelets play a critical role in hemostasis, but their uncontrolled aggregation can lead to thrombosis. nih.gov A key pathway in platelet activation involves the P2Y12 receptor, a G protein-coupled receptor on the platelet surface. patsnap.commdpi.com When adenosine (B11128) diphosphate (B83284) (ADP) binds to the P2Y12 receptor, it triggers a signaling cascade that leads to platelet aggregation and thrombus formation. patsnap.comnih.gov

Pyrimidine-based antiplatelet agents like ticagrelor and its analogues function by targeting this receptor. uliege.bepatsnap.com Unlike thienopyridine drugs (e.g., clopidogrel), which are prodrugs that bind irreversibly to P2Y12, ticagrelor is a direct-acting, reversible antagonist. patsnap.com It binds to the P2Y12 receptor in a non-competitive manner, preventing ADP from activating the receptor and thereby inhibiting the downstream signaling required for platelet aggregation. uliege.benih.gov This mechanism effectively blocks a central pathway in the formation and stabilization of a thrombus, making P2Y12 an attractive and validated target for antiplatelet drug discovery. nih.govnih.gov

Antimicrobial and Antifungal Activities of Pyrimidine Derivatives

The structural motif of pyrimidine is a key component in a variety of synthetic compounds that have been investigated for their efficacy against microbial and fungal pathogens.

A number of pyrimidine derivatives have demonstrated notable antibacterial activity. For instance, a series of novel pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial potential against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govniscpr.res.in The tube dilution method is commonly employed to determine the minimum inhibitory concentration (MIC) of these compounds. nih.gov

In one study, newly synthesized pyrimidine derivatives were screened against S. aureus (MTCC 3160), B. subtilis (MTCC 441), E. coli (MTCC 443), and P. aeruginosa (MTCC 3542), among other strains. nih.gov Another study synthesized a series of 5-(5-amino-1,3,4-thiadiazole-2-yl)-3,4-dihydro-6-methyl-4-phenyl-pyrimidin-2(1H)-one and 3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methyl-4-phenyl pyrimidin-2(1H)-one derivatives and tested their antibacterial activity. ias.ac.in The results indicated that many of these compounds exhibited promising antibacterial activity when compared to the standard drug ciprofloxacin. ias.ac.in

Chloropyrimidines have been identified as a specific subclass with significant in vitro activity against mycobacteria. nih.gov Some synthesized compounds displayed potent antimycobacterial activity with MIC values as low as 0.75 µg/mL. nih.gov Additionally, certain chloropyrimidine derivatives demonstrated antibacterial activity against Pseudomonas aeruginosa and E. coli with an MIC of 12.5 µg/mL. nih.gov

Interactive Data Table: Antibacterial Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Pyrimidin-2-ol/thiol/amine analogues | S. aureus, B. subtilis | Varies | nih.gov |

| Pyrimidin-2-ol/thiol/amine analogues | E. coli, P. aeruginosa | Varies | nih.gov |

| 5-(5-amino-1,3,4-thiadiazole-2-yl)-pyrimidin-2(1H)-one derivatives | P. aeruginosa, S. aureus, E. coli | Promising | ias.ac.in |

| 3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-pyrimidin-2(1H)-one derivatives | P. aeruginosa, S. aureus, E. coli | Higher inhibition than thiadiazole derivatives | ias.ac.in |

| Chloropyrimidine derivatives (3c, 3h, 3i, 3o) | Mycobacterium tuberculosis | 0.75 µg/mL | nih.gov |

Pyrimidine derivatives have also been extensively studied for their antifungal properties. Several novel series of these compounds have been synthesized and evaluated in vitro against a range of phytopathogenic fungi. nih.gov The poisoned food technique is a common method for in vitro antifungal screening. nih.gov

In one study, pyrimidine derivatives containing an amide moiety were synthesized and tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. frontiersin.org Certain compounds, such as 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o), exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (32.1 μg/ml). frontiersin.orgresearchgate.net

Other research has focused on different structural modifications of the pyrimidine core. For example, several 6-chloro-5-nitropyrimidines were synthesized and showed antifungal activity comparable or superior to amphotericin B in vitro. nih.gov Additionally, certain chloropyrimidine derivatives were found to be potent against Aspergillus fumigatus and Trichophyton mentagrophytes. nih.gov

Interactive Data Table: Antifungal Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Fungal Strain | Activity/EC50/Inhibition Rate | Reference |

|---|---|---|---|

| Pyrimidine derivatives containing an amide moiety (5o) | Phomopsis sp. | EC50: 10.5 μg/ml | frontiersin.orgresearchgate.net |

| Pyrimidine derivatives containing an amide moiety (5f, 5o) | Phomopsis sp. | 100% inhibition | frontiersin.orgresearchgate.net |

| 6-chloro-5-nitropyrimidines | Various fungi | Equipotent or superior to amphotericin B | nih.gov |

| Chloropyrimidine derivatives (3j-n, 7a,b) | Aspergillus fumigatus, Trichophyton mentagrophytes | Potent activity | nih.gov |

Antiviral Properties of Pyrimidine-Based Compounds

The pyrimidine scaffold is a crucial component in the development of antiviral agents, with derivatives showing activity against a range of viruses, particularly RNA viruses.

Pyrimidine derivatives have been identified as potential inhibitors of several RNA viruses. For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The combination of pyrimidine biosynthesis inhibitors with nucleoside analogs has been shown to synergistically inhibit SARS-CoV-2 infection both in vitro and in vivo. news-medical.netbiorxiv.org

Furthermore, pyrimidine analogs have been investigated as entry inhibitors for Zika virus (ZIKV) and dengue virus (DENV). conicet.gov.ar In the context of Chikungunya virus (CHIKV), a class of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues has been identified as novel inhibitors. nih.gov The inhibition of pyrimidine synthesis is a key mechanism for the antiviral activity of some compounds against CHIKV. nih.govresearchgate.netsemanticscholar.org

A primary mechanism by which pyrimidine-based compounds exert their antiviral effects is through the inhibition of critical viral enzymes. RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses, is a major target. nih.gov Nucleoside analogues, which are synthetic mimics of purines and pyrimidines, can be incorporated during viral RNA synthesis, leading to chain termination or mutagenesis. news-medical.netnih.gov

Another important target is S-adenosylhomocysteine (SAH) hydrolase. patsnap.com Inhibition of this enzyme leads to the accumulation of SAH, which in turn inhibits SAM-dependent methyltransferases that are crucial for viral replication. patsnap.com A series of truncated carbocyclic pyrimidine nucleoside analogues have been designed and shown to have inhibitory activity against SAH hydrolase. nih.gov One such derivative exhibited a Ki value of 5.0 μM against the enzyme. nih.gov Fluorocyclopentenyl pyrimidine derivatives have also been synthesized and evaluated as SAH hydrolase inhibitors, with one uracil (B121893) derivative showing significant inhibitory activity (IC50 = 8.53 μM). nih.gov

Anticancer and Antitumor Agents

Pyrimidine derivatives represent a significant class of compounds in the search for new anticancer and antitumor agents. sciensage.info Their mechanism of action often involves the inhibition of key cellular processes in cancer cells.

Newly designed and synthesized pyrimidine derivatives have been evaluated for their in vitro antitumor activity against various cancer cell lines, including colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa). nih.gov Some of these compounds exhibited inhibitory activity on the proliferation of all tested cancer cell lines. nih.gov

The molecular targets for these anticancer pyrimidine derivatives are diverse. One important mechanism is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. nih.gov Molecular docking studies have been used to analyze the inhibitory potential of synthesized compounds against this enzyme. nih.gov Furthermore, some pyrimidine derivatives exert their anticancer effects by inhibiting folate metabolism, which is essential for the biosynthesis of nucleic acid precursors. tandfonline.com Pyrido[2,3-d]pyrimidines are a specific class of pyrimidine derivatives that have shown promising biological activities as anticancer agents. mdpi.com

Interactive Data Table: Anticancer Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action/Activity | Reference |

|---|---|---|---|

| Novel pyrimidine derivatives | LoVo, MCF-7, A549, HeLa | Inhibitory activity on proliferation | nih.gov |

| 6-hydrazinopyrimidine derivatives | Various | Inhibition of topoisomerase II | nih.gov |

| Thiouracil carbonitrile derivatives | HePG-2, MCF-7 | Inhibition of folate metabolism, antiproliferative activity | tandfonline.com |

| Pyrido[2,3-d]pyrimidines | Various | Antioxidant, anti-lipid peroxidation, anti-LOX activities | mdpi.com |

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Modulation

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Consequently, CDK inhibitors have emerged as a promising class of anticancer drugs. The pyrimidine core is a prevalent feature in many CDK inhibitors, particularly those targeting CDK4 and CDK6, which play a pivotal role in the G1 phase of the cell cycle. While direct studies on 5-Chloropyrimidine-4,6-diol derivatives as CDK inhibitors are not extensively detailed in the available literature, the broader class of pyrimidine-based compounds has been a fertile ground for the discovery of potent CDK inhibitors.

Derivatives of 4,6-dichloropyrimidine, which can be synthesized from this compound, are key building blocks for various kinase inhibitors. The general structure of many CDK4/6 inhibitors, such as the FDA-approved drugs Palbociclib, Ribociclib, and Abemaciclib, features a substituted pyrimidine ring that mimics the adenine (B156593) base of ATP, enabling them to bind to the kinase domain of CDKs and inhibit their activity. This inhibition leads to cell cycle arrest at the G1/S checkpoint, thereby preventing the proliferation of cancer cells.

Research in this area has focused on modifying the substituents on the pyrimidine ring to enhance potency and selectivity for specific CDKs. For instance, the introduction of different aryl and alkyl groups at the 2, 4, and 5 positions of the pyrimidine scaffold has led to the identification of compounds with significant inhibitory activity against various cancer cell lines.

Table 1: Examples of Pyrimidine-Based CDK Inhibitors and their Activities

| Compound Class | Target CDK(s) | Mechanism of Action | Therapeutic Potential |

| Pyrido[2,3-d]pyrimidines | CDK4/6 | ATP-competitive inhibition | Breast Cancer, other solid tumors |

| 2,4,5-Trisubstituted Pyrimidines | CDK9 | Inhibition of transcription | Various Cancers |

| Thiazolyl-pyrimidines | CDK4/6 | ATP-competitive inhibition | Breast Cancer |

Other Mechanisms of Antineoplastic Action

Beyond CDK inhibition, pyrimidine derivatives exhibit antineoplastic activity through various other mechanisms. The structural versatility of the pyrimidine nucleus allows for its incorporation into molecules that can interact with a wide range of biological targets involved in cancer progression.

One such mechanism is the inhibition of other kinases crucial for cancer cell survival and proliferation. The 4,6-dichloropyrimidine intermediate can be functionalized to create inhibitors of receptor tyrosine kinases, such as EGFR and VEGFR, which are often overexpressed in tumors and play a key role in angiogenesis and metastasis.

Furthermore, pyrimidine analogs can act as antimetabolites. By mimicking endogenous pyrimidines, these compounds can be incorporated into DNA and RNA, leading to the disruption of nucleic acid synthesis and repair processes, ultimately inducing apoptosis in rapidly dividing cancer cells. The renowned anticancer drug 5-fluorouracil (B62378) is a classic example of a pyrimidine antimetabolite.

Research has also explored the development of pyrimidine derivatives as inhibitors of enzymes involved in nucleotide metabolism, such as thymidine (B127349) phosphorylase, leading to the depletion of the nucleotide pool required for DNA replication in cancer cells.

Research into Neurological Disorders and Central Nervous System (CNS)-Active Agents

The pyrimidine scaffold is also a "privileged structure" for the development of agents targeting the central nervous system. Pyrimidine derivatives have been investigated for their potential in treating a range of neurological and psychiatric disorders. The ability of the pyrimidine ring to participate in hydrogen bonding and other non-covalent interactions allows for the design of molecules that can cross the blood-brain barrier and interact with CNS targets.

While specific studies focusing on derivatives of this compound for CNS applications are not prominently featured in the reviewed literature, the general class of pyrimidines has shown promise. For instance, pyrimidine-containing compounds have been explored as antagonists or modulators of various neurotransmitter receptors, including serotonin, dopamine, and GABA receptors. Such interactions are fundamental to the therapeutic action of many antipsychotic, antidepressant, and anxiolytic drugs.

Moreover, the anti-inflammatory properties of certain pyrimidine derivatives, as discussed in the following section, may also have implications for neuroinflammatory conditions, which are increasingly recognized as a contributing factor to neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Anti-inflammatory and Analgesic Potentials

Derivatives of 5-substituted-4,6-dihydroxypyrimidines have been synthesized and evaluated for their anti-inflammatory properties. A key synthetic step in this process is the conversion of the dihydroxy derivative to a more reactive 4,6-dichloro intermediate.

One notable study investigated a series of 5-substituted 2-amino-4,6-dichloropyrimidines for their ability to inhibit the production of nitric oxide (NO) in immune-activated cells. nih.gov Nitric oxide is a key mediator of inflammation, and its overproduction is associated with various inflammatory diseases. The study found that all the tested 5-substituted 2-amino-4,6-dichloropyrimidines suppressed NO production in a dose-dependent manner. nih.gov

Table 2: Inhibition of Nitric Oxide Production by 5-Substituted 2-Amino-4,6-dichloropyrimidines

| Compound | Substituent at Position 5 | IC50 for NO Inhibition (µM) |

| B8 | Not specified in snippet | 36 |

| B12 | Fluoro | 2 |

Data extracted from a study on 5-substituted 2-amino-4,6-dichloropyrimidines. nih.gov

The results indicated that the substitution at the 5-position of the pyrimidine ring significantly influences the inhibitory activity. nih.gov In particular, the 5-fluoro derivative (B12) was found to be the most potent inhibitor of NO production, with an IC50 value of 2 µM. nih.gov This finding highlights the potential of using this compound as a starting material for the development of novel anti-inflammatory agents.

In addition to inhibiting NO production, pyrimidine derivatives have been shown to exert their anti-inflammatory effects through other mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Furthermore, some pyrimidine compounds have demonstrated analgesic properties in preclinical models, suggesting their potential utility in pain management.

Diverse Therapeutic Applications of this compound Analogues

The synthetic tractability of this compound and its corresponding dichlorinated derivatives has enabled the exploration of a wide range of other therapeutic applications. The pyrimidine core is a versatile scaffold that can be decorated with various functional groups to target a diverse array of biological systems.

Analogues derived from this core structure have been investigated for their potential as:

Antiviral agents: The pyrimidine nucleus is a key component of several antiviral drugs, and modifications to this scaffold can lead to new compounds with activity against viruses such as HIV and influenza.

Antimicrobial agents: Pyrimidine derivatives have been developed as antibacterial and antifungal agents, often targeting essential enzymes in microbial metabolic pathways.

Cardiovascular drugs: Certain pyrimidine-containing compounds have shown potential as calcium channel blockers or antihypertensive agents.

The continued exploration of the chemical space around the this compound scaffold is likely to yield novel compounds with significant therapeutic promise across a broad spectrum of diseases.

Structure Activity Relationship Sar Studies on 5 Chloropyrimidine 4,6 Diol Analogues

Elucidation of Key Structural Determinants for Biological Activity on the Pyrimidine (B1678525) Ring

Substitutions at the C-2, C-4, and C-6 positions of the pyrimidine ring are critical for modulating biological activity. Research on various pyrimidine series has shown that these positions are key handles for tuning potency and selectivity. For instance, in a series of 4,6-disubstituted pyrimidines developed as inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway and Cyclin-Dependent Kinase 9 (CDK9), modifications at these positions were central to optimizing potency. nih.gov An initial hit compound was improved by replacing a phenethyl alcohol chain with an oxygen-linked dimethylamino side chain at one of these positions, which maintained potency while improving solubility. nih.gov

Similarly, studies on 4,6-disubstituted pyrimidines as dual VEGFR2/FGFR1 inhibitors demonstrated that introducing specific groups at these sites is crucial for achieving the desired dual inhibitory activity. nih.gov The strategic placement of a substituted urea (B33335) moiety at C-4 and a methoxyphenylamino group at C-6 led to a compound with potent inhibitory activity against both kinases. nih.gov Furthermore, research on 2,4-diamino-pyrimidine derivatives as anti-malarial agents revealed that introducing phenylurea substituents at the C-2 and C-4 positions resulted in compounds with sub-micromolar potency against Plasmodium falciparum. nih.gov

The following table summarizes key findings on how substituents at these positions influence biological activity in various pyrimidine-based inhibitor classes.

| Position(s) | Substituent Type | Target/Activity | Key Finding |

| C-4, C-6 | Oxygen-linked dimethylamino side chain | HSF1 Pathway / CDK9 | Maintained potency of the core scaffold while improving solubility. nih.gov |

| C-4, C-6 | Substituted urea and methoxyphenylamino | VEGFR2/FGFR1 | Essential for achieving potent dual inhibitory activity against both kinases. nih.gov |

| C-2, C-4 | Phenylurea substituted anilines | Anti-malarial (P. falciparum) | Led to compounds with sub-micromolar potency. nih.gov |

| C-4 | (Hetero)aryl, alkyl, alkoxy, amido groups | General Pyrimidine Diversification | These groups are well-tolerated and allow for the creation of diverse compound libraries. nih.gov |

| C-2, C-4 | Aromatic amines | Anticancer | Introduction of two aromatic amines on the pyrimidine core led to promising antitumor effects. nih.gov |

This table is based on data from SAR studies on various pyrimidine derivatives and is intended to be interactive.

The C-5 position of the pyrimidine ring is a particularly significant site for chemical modification, and the chlorine atom in 5-Chloropyrimidine-4,6-diol serves as a key modulator of its properties. Modifications at this position are known to enhance biostability, bioavailability, and biological activity. researchgate.netmostwiedzy.pl Halogen substituents, such as the chloro group, are particularly noteworthy. 5-halopyrimidines have been shown to exhibit a range of biological activities, including anticancer, antiviral, and radiosensitizing properties. researchgate.netmostwiedzy.plmostwiedzy.pl

The introduction of a halogen at C-5 can influence the electronic distribution of the pyrimidine ring, potentially enhancing binding affinity to target enzymes or receptors. Beyond halogens, the C-5 position is amenable to the formation of carbon-carbon bonds through modern cross-coupling reactions, such as the Sonogashira reaction. researchgate.netnih.gov This allows for the introduction of a wide variety of substituents, including arylalkynyl groups, which have been explored for potential antitumor and antiviral activities. nih.gov

Studies on C-5 modified pyrimidine nucleosides have demonstrated that these alterations can lead to compounds with significant biological effects. For example, the 5-bromocytosine (B1215235) derivative of a phosphonomethoxyethyl (PME) nucleotide analogue was the only compound in its pyrimidine series to show activity against DNA viruses and retroviruses. nih.gov This highlights the critical role that the C-5 substituent plays in conferring specific biological activities.

The table below illustrates the impact of different types of modifications at the C-5 position on the biological profile of pyrimidine analogues.

| C-5 Substituent | Type of Modification | Resulting Biological Activity | Reference Finding |

| Halogens (F, Cl, Br, I) | Halogenation | Anticancer, Antiviral, Radiosensitizing | 5-halopyrimidines are a well-established class of biologically active compounds. researchgate.netmostwiedzy.pl |

| Arylalkynyl groups | Sonogashira Cross-Coupling | Antitumor, Antiviral | C5-arylalkynyl-β-D-ribofuranonucleosides showed moderate cytostatic and antiviral activity. nih.gov |

| Bromo group | Halogenation | Antiviral (DNA viruses, retroviruses) | A 5-bromocytosine derivative was uniquely active in its series against tested viruses. nih.gov |

| Carbon-based groups | Cross-Coupling Reactions | Diverse Biological Activities | Many biologically active pyrimidines contain a C-C bond at the C-5 position. mostwiedzy.pl |

This table is based on data from studies on C-5 modified pyrimidine derivatives and is intended to be interactive.

Design and Impact of Linker Chemistry in Conjugated Systems

For this compound analogues to be used in targeted therapies, such as in antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), they must be attached to a targeting moiety via a chemical linker. The design of this linker is a critical component that dictates the stability, efficacy, and off-target toxicity of the entire conjugate. nih.gov An ideal linker must be stable enough to remain intact while the conjugate circulates in the bloodstream, but also be capable of releasing the active pyrimidine "payload" specifically at the target site. nih.govchapman.eduunimi.it

Linkers are broadly categorized into two types: cleavable and non-cleavable. nih.gov

Cleavable linkers are designed to be broken by specific triggers present in the target microenvironment. These triggers can include:

Acidic pH: Some linkers, like hydrazones, are stable at the physiological pH of blood (~7.4) but hydrolyze and release the drug in the more acidic environment of endosomes and lysosomes (pH 4.0-5.0) within cancer cells.

Enzymes: Linkers containing specific peptide sequences can be cleaved by proteases, such as cathepsins, which are often overexpressed in tumor tissues.

Non-cleavable linkers do not have a specific chemical trigger for release. Instead, the drug is released after the entire conjugate is internalized by the target cell and the antibody or peptide portion is degraded by lysosomal enzymes.

Recent innovations in linker technology include the use of novel coupling groups. For instance, 2-methylsulfonyl pyrimidine has been used as a linker component to connect a payload to an antibody. researchgate.net This approach leverages an irreversible nucleophilic aromatic substitution, which can enhance the stability of the resulting conjugate compared to linkers that may be susceptible to retro-Michael reactions in vivo. researchgate.net The choice of linker chemistry has a profound impact on the pharmacokinetic and pharmacodynamic properties of the conjugate, making it a key area of optimization in the development of targeted pyrimidine-based therapeutics.

Stereochemical Influences on Pharmacological Profile

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, can have a profound effect on the pharmacological profile of pyrimidine derivatives. Even subtle changes in the spatial orientation of substituents can drastically alter a compound's binding affinity and selectivity for its biological target. This is because biological receptors, such as enzymes and ion channels, are themselves chiral environments, and they often interact differently with different stereoisomers of a drug.

Research into a class of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives found highly strict stereochemical requirements for binding and selectivity to the cholecystokinin-A (CCK-A) receptor. nih.gov Of the eight possible diastereoisomers synthesized, one specific isomer, (4aS,5R)-2-benzyl-5-[N-[(tert-butoxycarbonyl)-L-tryptophyl]-amino]-1,3-dioxoperhydropyrido[1,2-c]pyrimidine, displayed nanomolar affinity for the CCK-A receptor and over 8000-fold greater potency compared to the CCK-B receptor. nih.gov The study concluded that a specific trans disposition of the bicyclic pyrimidine system was essential for this high potency and selectivity. nih.gov

This principle highlights that for analogues of this compound that possess chiral centers, it is crucial to synthesize and evaluate each stereoisomer individually. The biological activity often resides primarily in one isomer (the eutomer), while the other (the distomer) may be inactive or even contribute to off-target effects. Therefore, controlling the stereochemistry is a critical aspect of designing optimized and selective therapeutic agents based on the pyrimidine scaffold.

Pharmacophore Mapping and Receptor Interaction Insights

Pharmacophore mapping is a powerful computational technique used to distill the essential structural features of a molecule that are necessary for it to bind to a specific biological target. nih.gov A pharmacophore model defines the spatial arrangement of key molecular features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. researchgate.net For analogues of this compound, developing such a model provides crucial insights into how these compounds interact with their receptor and guides the design of new, more potent derivatives.

The process often begins with a set of known active compounds. By aligning these molecules and identifying their common chemical features, a hypothetical pharmacophore can be generated. Alternatively, if the 3D structure of the target receptor is known, a structure-based pharmacophore can be created by analyzing the key interaction points within the binding site. dovepress.com This receptor-based approach allows for the identification of features that complement the active site's properties. nih.gov

For pyrimidine-based inhibitors, pharmacophore models have successfully identified critical interactions. For example, in the study of HIV-1 reverse transcriptase inhibitors, a six-point pharmacophore hypothesis (AADRRR) was developed, which included features for hydrogen bond acceptors (A), hydrogen bond donors (D), and aromatic rings (R). nih.gov This model, combined with molecular docking, revealed that key interactions involved π-π stacking with aromatic residues like Tyr181 and Trp229, and hydrogen bonding with residues such as Lys101. nih.gov Similarly, pharmacophore mapping for pyrido[2,3-d]pyrimidines as thymidylate synthase inhibitors helped in designing new derivatives that could effectively interact with the catalytic amino acid Cys195. nih.gov

By applying these methods to this compound analogues, a pharmacophore model can be constructed. This model would serve as a 3D query to screen virtual compound libraries for new potential hits or to guide the rational modification of the existing scaffold to enhance binding affinity and efficacy.

Analysis of Substituent Electronic and Steric Properties on Efficacy and Potency

Electronic Properties refer to the way substituents influence the electron density distribution across the pyrimidine ring. Electron-withdrawing groups (like the chloro group at C-5) or electron-donating groups can alter the molecule's polarity, hydrogen bonding capacity, and pKa. Computational studies using methods like Density Functional Theory (DFT) can calculate electronic descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap provides insight into the chemical reactivity and stability of the molecule. nih.gov For example, a smaller energy gap can suggest greater reactivity. QSAR analyses have shown that descriptors related to electronegativity can significantly contribute to the inhibitory activity of pyrimidine derivatives. researchpublish.com

Steric Properties relate to the size, shape, and bulk of the substituents. These properties determine whether a molecule can physically fit into the binding pocket of a receptor. A bulky substituent might prevent optimal binding through steric hindrance, or it could provide favorable van der Waals interactions if it fits well within a hydrophobic pocket. In some QSAR models for pyrimidine derivatives, a positive steric coefficient has been shown to lead to higher activity, indicating that increased steric bulk in certain positions is beneficial. nih.gov

The interplay between these properties is complex. For instance, computational studies on pyrimidine ring-opening reactions have shown that both steric interactions (allylic strain) and the electronic nature of substituents (described by Hammett constants) significantly impact the energy barriers for chemical transformations, which in turn can affect their synthesis and biological activity. nih.gov

The following table summarizes the general influence of these properties on the activity of pyrimidine analogues.

| Property | Description | Impact on Efficacy and Potency |

| Electronic (Electron-Withdrawing Groups) | Groups that pull electron density from the ring (e.g., -Cl, -NO2). | Can enhance electrophilicity at certain positions, potentially strengthening interactions like halogen bonds or altering pKa for better receptor engagement. |

| Electronic (Electron-Donating Groups) | Groups that push electron density into the ring (e.g., -NH2, -OCH3). | Can increase nucleophilicity and modulate hydrogen bonding potential, which may be crucial for binding to specific amino acid residues. |

| Steric (Bulk) | The volume occupied by a substituent. | Can either enhance activity by filling a hydrophobic pocket and increasing van der Waals contacts or decrease activity through steric clash with the receptor surface. nih.gov |

| Steric (Shape) | The three-dimensional arrangement of a substituent. | Determines the conformational flexibility and the ability of the molecule to adopt the optimal geometry for receptor binding. |

This table provides a generalized summary of electronic and steric effects on pyrimidine derivatives and is intended to be interactive.

By systematically analyzing and optimizing both the electronic and steric characteristics of substituents on the this compound scaffold, it is possible to rationally design analogues with improved potency and efficacy.

Mechanistic Investigations of Chemical Reactions Involving 5 Chloropyrimidine 4,6 Diol

Detailed Reaction Mechanisms of Nucleophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of the pyrimidine ring in 5-chloropyrimidine-4,6-diol. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles. The mechanism of SNAr reactions on this substrate can proceed through different pathways, largely influenced by the nature of the nucleophile, the solvent, and the specific position of substitution.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom at the C5 position), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms. The stability of this intermediate is a key factor in determining the reaction rate. In the second step, the leaving group departs, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

Computational studies on related pyrimidine systems have provided insights into the energetics of this process. The presence of the hydroxyl groups at the C4 and C6 positions can influence the reactivity of the C5 position. These hydroxyl groups can exist in tautomeric equilibrium with their keto forms (pyrimidine-4,6(1H,5H)-dione). The predominant tautomeric form under the reaction conditions will significantly affect the electronic properties of the ring and, consequently, its susceptibility to nucleophilic attack. For instance, the keto forms can further activate the ring towards nucleophilic attack.

The nature of the nucleophile also plays a critical role. Stronger nucleophiles will react more readily. The reaction is also subject to catalysis. For example, in the case of aminolysis, the reaction can be base-catalyzed, where the base assists in the deprotonation of the amine nucleophile, increasing its nucleophilicity.

Mechanisms of Cyclization and Annulation Reactions to Form Fused Heterocycles

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as purines and pteridines. These reactions typically involve the introduction of a bifunctional nucleophile that reacts with two electrophilic sites on the pyrimidine ring, leading to the formation of a new fused ring.

The mechanism of these cyclization reactions often begins with a nucleophilic substitution at the C5 position, displacing the chloro group. This is followed by an intramolecular condensation or cyclization step. For example, reaction with a 1,2-diamine can lead to the formation of a fused pyrazine (B50134) ring. The initial SNAr reaction at C5 is followed by the attack of the second amino group on one of the adjacent carbonyl groups (in the keto tautomer) or a related electrophilic center, followed by dehydration to form the aromatic fused ring.

The regioselectivity of these annulation reactions is a crucial aspect. The initial site of nucleophilic attack and the subsequent cyclization pathway can be influenced by the substituents on both the pyrimidine and the incoming nucleophile, as well as the reaction conditions. Computational studies can help in predicting the most favorable reaction pathway by evaluating the activation energies of the different possible transition states.

Alternative strategies for the synthesis of fused heterocycles from pyrimidine precursors include transition metal-catalyzed cross-coupling reactions followed by intramolecular cyclization. While not directly starting from this compound, these methods highlight the versatility of the pyrimidine core in constructing complex heterocyclic architectures.

Mechanistic Pathways of Functional Group Interconversions on the Pyrimidine Core

The hydroxyl and chloro substituents on the this compound ring can be interconverted to introduce a variety of other functional groups. A key transformation is the conversion of the hydroxyl groups to chloro groups to produce a dichloropyrimidine derivative, which is often a more reactive intermediate for subsequent nucleophilic substitutions.

This conversion is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The mechanism of chlorination with POCl₃ is thought to involve the initial formation of a chlorophosphate ester by the reaction of a hydroxyl group with POCl₃. This ester is a better leaving group than the hydroxide (B78521) ion. In the next step, a chloride ion, either from another molecule of POCl₃ or from an added base like pyridine (B92270), acts as a nucleophile and attacks the carbon atom bearing the chlorophosphate group, displacing it to form the C-Cl bond. This process is repeated for the second hydroxyl group. The presence of a base like pyridine can facilitate the reaction by neutralizing the HCl produced and also by acting as a nucleophilic catalyst.

The reverse transformation, the hydrolysis of a chloropyrimidine to a hydroxypyrimidine, proceeds via a nucleophilic aromatic substitution mechanism where water or a hydroxide ion acts as the nucleophile.

Kinetic and Thermodynamic Aspects of Synthetic Transformations

In reactions where multiple products can be formed, the principles of kinetic and thermodynamic control are essential for understanding the product distribution. reddit.comwikipedia.orgyoutube.comjackwestin.comlibretexts.org A kinetically controlled reaction is one where the major product is the one that is formed the fastest, meaning it has the lowest activation energy. reddit.comwikipedia.orgyoutube.comjackwestin.comlibretexts.org In contrast, a thermodynamically controlled reaction is one where the major product is the most stable one, which is lower in energy. reddit.comwikipedia.orgyoutube.comjackwestin.comlibretexts.org

In the context of reactions involving this compound, these concepts can be applied to competing nucleophilic substitution reactions or cyclization pathways. For instance, if a nucleophile can attack two different positions on the pyrimidine ring, the position that leads to the more stable Meisenheimer intermediate (lower activation energy) will be favored under kinetic control. However, if the reaction is reversible, prolonged reaction times or higher temperatures may favor the formation of the more stable final product, which would be the thermodynamically controlled pathway.

The reaction conditions, such as temperature, reaction time, and solvent, can be manipulated to favor either the kinetic or the thermodynamic product. Low temperatures and short reaction times generally favor the kinetic product, while higher temperatures and longer reaction times allow for equilibrium to be established, favoring the thermodynamic product. reddit.comwikipedia.orgyoutube.comjackwestin.comlibretexts.org

Table 1: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible or pseudo-irreversible conditions | Reversible conditions |

| Product | The product that is formed fastest (lowest activation energy) | The most stable product (lowest Gibbs free energy) |

Role of Catalysts and Reaction Conditions in Directing Reaction Selectivity and Pathway

Catalysts and reaction conditions play a pivotal role in directing the selectivity and outcome of reactions involving this compound. The choice of catalyst, solvent, temperature, and pH can significantly influence the reaction rate, yield, and the formation of specific isomers or products.

In nucleophilic aromatic substitution reactions, the use of a base as a catalyst is common, especially when the nucleophile is a weak one. The base can deprotonate the nucleophile, increasing its reactivity. Phase-transfer catalysts can be employed in reactions involving a solid or immiscible liquid phase to facilitate the transport of the nucleophile to the reaction site.

The solvent can affect the reaction rate and selectivity by solvating the reactants, intermediates, and transition states differently. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often used for SNAr reactions as they can solvate the cation of the nucleophilic salt while leaving the anion relatively free and more reactive.

Temperature is a critical parameter for controlling the reaction pathway. As discussed in the context of kinetic and thermodynamic control, temperature can be used to favor the formation of a specific product. In general, higher temperatures increase the reaction rate but may also lead to the formation of undesired side products.

The pH of the reaction medium is particularly important when dealing with a molecule like this compound, which has acidic and basic properties. The tautomeric equilibrium of the dihydroxy-pyrimidine moiety is pH-dependent, and the protonation state of the molecule will affect its reactivity. For instance, under acidic conditions, the nitrogen atoms of the pyrimidine ring can be protonated, which can further activate the ring towards nucleophilic attack.

Computational Chemistry Approaches for 5 Chloropyrimidine 4,6 Diol Systems

Molecular Docking Studies and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Chloropyrimidine-4,6-diol, molecular docking can be instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. This approach is fundamental in structure-based drug design, where the goal is to design molecules that can interact with a biological target with high specificity and affinity.

The process involves computationally placing the this compound molecule into the binding site of a protein of interest. Scoring functions are then used to estimate the binding affinity, ranking different binding poses. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the hydroxyl groups at positions 4 and 6 are expected to act as hydrogen bond donors and acceptors, while the chlorine atom at position 5 can participate in halogen bonding or other specific interactions. The pyrimidine (B1678525) ring itself can engage in π-π stacking or other non-covalent interactions with aromatic residues in the protein's binding pocket.

While specific docking studies on this compound are not extensively documented in publicly available literature, studies on structurally similar pyrimidine derivatives highlight the utility of this approach. For instance, derivatives of pyrimidine are often investigated as inhibitors of various kinases and other enzymes implicated in diseases like cancer. mdpi.com Molecular docking simulations of these derivatives have been crucial in understanding their mechanism of action and in the rational design of more potent and selective inhibitors. nih.govnih.govremedypublications.com

Table 1: Potential Interactions of this compound in a Protein Binding Site

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| 4-OH group | Hydrogen bond donor/acceptor | Asp, Glu, Asn, Gln, Ser, Thr, His |

| 6-OH group | Hydrogen bond donor/acceptor | Asp, Glu, Asn, Gln, Ser, Thr, His |

| 5-Cl group | Halogen bond, hydrophobic interactions | Phe, Tyr, Trp, Leu, Val, Ile |

| Pyrimidine ring | π-π stacking, hydrophobic interactions | Phe, Tyr, Trp |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of this compound. These methods solve the Schrödinger equation for a molecule to provide detailed information about its electronic structure, which in turn dictates its reactivity and other chemical properties.

For this compound, DFT calculations can be employed to determine a range of properties, including:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electron Density Distribution: Identifying electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Tautomerism: this compound can exist in different tautomeric forms, such as the diol and keto-enol forms. Quantum chemical calculations can predict the relative stabilities of these tautomers in different environments (gas phase or in solution). acs.orgnih.govresearchgate.net

Spectroscopic Properties: Predicting spectroscopic data such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental characterization of the molecule.

Studies on halogenated pyrimidines have demonstrated the power of DFT in rationalizing their electronic structure and how it is influenced by the position and nature of the halogen substituent. nih.govsci-hub.se These calculations can provide insights into how the chlorine atom in this compound affects the electron distribution in the pyrimidine ring and, consequently, its reactivity.

Table 2: Representative Quantum Chemical Descriptors for a Pyrimidine Derivative

| Descriptor | Typical Calculated Value (Arbitrary Units) | Implication |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a particular biological endpoint, QSAR models can be used to predict the activity of new, untested compounds.

To develop a QSAR model for a series of compounds that includes this compound, a dataset of molecules with known biological activities (e.g., enzyme inhibition, cytotoxicity) is required. For each molecule, a set of molecular descriptors is calculated. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Physicochemical descriptors: LogP (lipophilicity), polar surface area, refractivity.